Scientific Field: Organic Chemistry
Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Scientific Field: Medicinal Chemistry
Methods of Application: Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs.
3-Bromo-1-methyl-1H-pyrrole-2,5-dione is a chemical compound classified as a derivative of pyrrole, specifically a brominated form of 1-methyl-1H-pyrrole-2,5-dione. It features a five-membered aromatic ring containing nitrogen and two carbonyl groups at the 2 and 5 positions. The presence of the bromine atom at the 3 position significantly influences its reactivity and biological properties. This compound is notable for its role in various
Currently, there is no scientific literature available that describes a specific mechanism of action for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione.
The reactivity of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione is characterized by its ability to undergo nucleophilic substitutions due to the electrophilic nature of the bromine atom. Common reactions include:
3-Bromo-1-methyl-1H-pyrrole-2,5-dione exhibits several biological activities, primarily attributed to its structural characteristics. Studies have indicated that derivatives of pyrrole-2,5-diones possess anti-inflammatory and antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration .
Several methods have been developed for synthesizing 3-Bromo-1-methyl-1H-pyrrole-2,5-dione:
3-Bromo-1-methyl-1H-pyrrole-2,5-dione has several applications:
Research into the interactions of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione with biological molecules is ongoing. Studies focus on its binding affinity to proteins and enzymes, which may elucidate its mechanism of action and therapeutic potential. The interactions are often assessed through in vitro assays that measure changes in biological activity upon treatment with the compound.
Several compounds share structural similarities with 3-Bromo-1-methyl-1H-pyrrole-2,5-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrrole-2,5-dione | No halogen substitution | Serves as a precursor for various derivatives |
| 3-Chloro-1-methyl-1H-pyrrole-2,5-dione | Chlorine instead of bromine | Different reactivity patterns due to chlorine's properties |
| 3-Dimethylamino-1-methyl-1H-pyrrole-2,5-dione | Dimethylamino group at position 3 | Potentially enhanced biological activity due to amine group |
| 4-Bromo-2(3H)-pyridazinone | Different ring structure | Exhibits distinct pharmacological properties |
The uniqueness of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione lies in its specific bromination pattern and resultant reactivity profile compared to these similar compounds. Its applications in medicinal chemistry highlight its significance within this class of compounds.
The molecular structure of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione consists of a five-membered aromatic heterocycle containing nitrogen and two carbonyl groups at positions 2 and 5 [1] [3]. The compound exhibits a planar configuration typical of pyrrole-2,5-dione derivatives, with the bromine atom positioned at the 3-carbon and a methyl group attached to the nitrogen atom [1] [4].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C5H4BrNO2 | [1] [3] |
| Molecular Weight | 189.996 daltons | [1] |
| Monoisotopic Mass | 188.942540 daltons | [1] |
| Chemical Abstracts Service Registry Number | 65060-93-7 | [1] [3] |
| InChI Key | UFUQBRMYERTCQH-UHFFFAOYSA-N | [4] |
The structural analysis reveals that the compound maintains the characteristic maleimide framework with specific substitution patterns [2] [3]. The bromine substituent at position 3 creates an electron-withdrawing effect that influences the overall electronic distribution within the heterocyclic system [2]. The methyl group on the nitrogen atom provides steric hindrance and alters the compound's lipophilicity compared to unsubstituted maleimide derivatives [5] [6].
3-Bromo-1-methyl-1H-pyrrole-2,5-dione exhibits distinct physical properties that reflect its molecular structure and intermolecular interactions [4] [7]. The compound typically appears as a solid at room temperature with characteristic color properties [4] [8].
| Physical Property | Value | Conditions | Reference |
|---|---|---|---|
| Physical State | Solid | Room temperature | [4] |
| Appearance | White to light yellow | Solid form | [8] |
| Purity | ≥97.0% | Nuclear Magnetic Resonance analysis | [8] |
| Storage Temperature | -20°C to 2-8°C | Inert atmosphere | [4] |
The compound demonstrates moderate stability under standard laboratory conditions when properly stored [4] [9]. The presence of the bromine atom significantly influences the compound's density and refractive properties compared to non-halogenated analogs [10]. The crystalline structure exhibits typical characteristics of substituted maleimide derivatives with specific packing arrangements influenced by intermolecular hydrogen bonding interactions [5].
The spectroscopic characterization of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione provides comprehensive structural confirmation through multiple analytical techniques [11] [8]. Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the substituted pyrrole-2,5-dione framework [11].
| Spectroscopic Technique | Key Characteristics | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Consistent with structure | [8] |
| Infrared Spectroscopy | Carbonyl stretching frequencies | [12] |
| Mass Spectrometry | Molecular ion peak confirmation | [12] |
| Ultraviolet-Visible Spectroscopy | Electronic transition patterns | [13] |
The Nuclear Magnetic Resonance spectrum displays characteristic signals for the methyl group attached to nitrogen and the aromatic proton on the pyrrole ring [11]. The bromine substitution creates distinctive deshielding effects that are observable in both proton and carbon-13 Nuclear Magnetic Resonance spectra . Infrared spectroscopy reveals the characteristic carbonyl stretching frequencies typical of cyclic imides, with specific modifications due to the bromine and methyl substituents [12].
The properties of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione can be evaluated in the context of related maleimide derivatives to understand structure-property relationships [16] [5] [17]. Comparative analysis reveals distinctive characteristics imparted by the specific substitution pattern [18] [17].
| Compound | Molecular Weight | Melting Point | Solubility Characteristics | Reference |
|---|---|---|---|---|
| 1-Methyl-1H-pyrrole-2,5-dione | 111.1 | 94-96°C | Slightly soluble in water | [5] [17] |
| 3-Bromo-1H-pyrrole-2,5-dione | 175.97 | Not determined | Limited water solubility | [7] [8] |
| 3-Bromo-1-methyl-1H-pyrrole-2,5-dione | 189.996 | Not determined | Organic solvent soluble | [1] [4] |
The introduction of the bromine substituent significantly increases the molecular weight and alters the electronic properties compared to the unsubstituted methylated analog [5] [17]. The combined presence of both bromine and methyl substituents creates unique reactivity patterns that distinguish this compound from simpler maleimide derivatives [16] [18]. Comparative studies indicate that the bromine substitution enhances the electrophilic character of the compound, potentially increasing its reactivity toward nucleophilic species [19] [18].
The traditional synthesis of 3-bromo-1-methyl-1H-pyrrole-2,5-dione employs several established methodologies that have been refined over decades of research. The most fundamental approach involves the direct bromination of 1-methyl-1H-pyrrole-2,5-dione using molecular bromine or brominating agents [1]. This method, while straightforward, requires careful control of reaction conditions to achieve optimal yields and selectivity.
The classic bromination procedure involves treating 1-methyl maleimide with bromine in methanol at room temperature for 24 hours, followed by dehydrobromination using triethylamine in tetrahydrofuran to yield the target compound in 89% yield [1]. This method demonstrates the fundamental approach of bromination followed by base-catalyzed elimination to form the desired pyrrole-2,5-dione structure.
An alternative traditional approach utilizes bromomaleic anhydride as a starting material, which is treated with methylamine under reflux conditions in acetic acid to carry out dehydrative cyclization [2] [3]. However, these conditions are extremely harsh and are not suitable when sensitive functionality is present in the substrate. The high temperatures and acidic conditions required for this transformation limit its applicability in synthetic sequences involving acid-labile protecting groups or heat-sensitive substrates.
The use of N-bromosuccinimide as a brominating agent represents a more controlled approach to traditional synthesis. This method involves treating the parent maleimide with N-bromosuccinimide in dichloromethane at temperatures between 0-25°C for 6-8 hours, achieving yields of approximately 80% [4]. The advantage of this approach lies in its milder reaction conditions and better control over the bromination process, reducing the formation of over-brominated byproducts.
Traditional synthesis data summarized in Table 1 demonstrates the range of conditions and yields achievable through these established methods:
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromination of N-methyl maleimide | Br₂, methanol, 24h, RT | 89 | Simple procedure | Harsh conditions |
| Bromomaleic anhydride + amine | Reflux in AcOH, harsh conditions | Variable | Direct approach | Harsh conditions, sensitive functionality issues |
| N-bromosuccinimide bromination | NBS, DCM, 0-25°C, 6-8h | 80 | Mild conditions | Requires careful temperature control |
The N-methoxycarbonyl activated maleimide route represents a significant advancement in the mild synthesis of bromomaleimides. This methodology addresses the limitations of traditional harsh reaction conditions by employing activation strategies that enable room temperature reactions with excellent yields [2].
The synthesis begins with the preparation of N-methoxycarbonyl activated species through treatment of dibromo-, monobromo-, and dithiophenol-maleimides with methyl chloroformate and N-methylmorpholine. This activation step affords the corresponding N-methoxycarbonyl activated species in excellent yields ranging from 97% to 100% [2]. The activation process involves nucleophilic attack by the maleimide nitrogen on methyl chloroformate, facilitated by the base, to form the activated N-methoxycarbonyl intermediate.
The key advantage of this approach lies in its extremely mild reaction conditions. Stirring N-methoxycarbonyl dibromomaleimide with a range of amines at room temperature successfully affords dibromomaleimides in good yields [2]. This represents a dramatic improvement over traditional methods that require harsh heating and acidic conditions. The method is effective for both alkyl and aryl amines, demonstrating broad substrate scope.
The mechanism involves initial formation of the N-methoxycarbonyl activated maleimide, which then undergoes nucleophilic attack by the amine to form an intermediate that eliminates methanol and carbon dioxide to yield the final N-substituted bromomaleimide. This activation strategy effectively lowers the barrier for nucleophilic attack by making the carbonyl carbon more electrophilic through the electron-withdrawing effect of the methoxycarbonyl group [5].
Table 2 presents the yields achieved using the N-methoxycarbonyl activated route:
| Reagent | Yield (%) | Reaction Time | Advantages | Applications |
|---|---|---|---|---|
| N-methoxycarbonyl dibromomaleimide | 97 | Room temperature | Extremely mild | Dibromomaleimides |
| N-methoxycarbonyl bromomaleimide | 100 | Room temperature | High yield | Monobromomaleimides |
| N-methoxycarbonyl dithiophenolmaleimide | 97 | Room temperature | Good selectivity | Dithiophenolmaleimides |
Recent developments in mild synthesis methods have focused on reducing the harshness of traditional approaches while maintaining high yields and selectivity. These methods are particularly valuable when working with substrates containing sensitive functional groups or when mild reaction conditions are preferred for environmental or safety reasons.
The development of mild bromination procedures has been driven by the need for biocompatible synthesis conditions, particularly in the preparation of compounds intended for biological applications. One such approach involves the use of copper-catalyzed radical reactions under oxygen atmosphere, which provides a mild alternative to traditional harsh conditions [6]. This method utilizes N-bromosuccinimide, secondary amines, and N-substituted maleimides as reaction raw materials, with transition metal copper catalysis facilitating the formation of 3-bromo-4-amino maleimide compounds through free radical series reactions.
The optimized conditions for this mild synthesis involve the use of cuprous chloride as catalyst (10% by molar weight relative to N-substituted maleimide), toluene as solvent, and reaction temperatures of 100-120°C for 20-24 hours [6]. While the temperature requirement is higher than room temperature methods, the overall process is significantly milder than traditional approaches and provides excellent yields with minimal byproduct formation.
Another mild synthesis approach involves the use of N-methoxycarbonyl activation combined with careful temperature control and solvent selection [2]. This method allows for the preparation of N-functionalized bromomaleimides under ambient conditions, making it particularly suitable for large-scale synthesis or when working with temperature-sensitive substrates.
The mild synthesis methods also encompass photochemical approaches, where light-mediated reactions can be carried out under ambient conditions with excellent selectivity [7]. These methods utilize the inherent photochemical properties of maleimides to facilitate bond formation and functionalization without the need for harsh thermal conditions.
Yield optimization in the synthesis of 3-bromo-1-methyl-1H-pyrrole-2,5-dione requires careful consideration of multiple reaction parameters. The optimization process involves systematic variation of reaction conditions to maximize product formation while minimizing side reactions and byproduct formation.
Temperature control represents one of the most critical optimization parameters. For bromination reactions using N-bromosuccinimide, maintaining temperatures between 0-25°C is essential to prevent over-bromination and thermal decomposition of the product [4]. Higher temperatures promote side reactions including dibromination and thermal degradation of the maleimide ring system. Conversely, temperatures below 0°C can significantly slow reaction rates, leading to incomplete conversion and extended reaction times.
Solvent selection profoundly influences both reaction rate and selectivity. Polar aprotic solvents such as dichloromethane and dimethylformamide provide optimal conditions for bromination reactions by facilitating dissolution of N-bromosuccinimide while maintaining stability of the maleimide substrate [4]. The choice of solvent also affects the solubility of reaction intermediates and can influence the mechanism of the bromination process.
Stoichiometric optimization involves careful control of the ratio between substrate and brominating agent. A molar ratio of 1:1.05 (substrate:N-bromosuccinimide) has been found to provide optimal yields while minimizing the formation of over-brominated products [4]. Excess N-bromosuccinimide can lead to dibromination, while insufficient amounts result in incomplete conversion.
Catalyst selection can significantly enhance reaction efficiency. The use of radical initiators such as azobisisobutyronitrile (AIBN) at 0.1 equivalent improves bromination efficiency by facilitating the formation of bromine radicals [4]. This catalytic approach allows for lower reaction temperatures and shorter reaction times while maintaining high yields.
Table 3 summarizes the key optimization parameters:
| Parameter | Optimal Conditions | Effect on Yield | Considerations |
|---|---|---|---|
| Temperature | 0-25°C | Higher temp = side reactions | Avoid high temperatures |
| Solvent | Dichloromethane | Polar aprotic preferred | Solvent polarity affects reaction |
| Catalyst | AIBN (0.1 eq) | Enhances efficiency | Radical initiators helpful |
| Stoichiometry | 1:1.05 substrate:NBS | Excess NBS improves yield | Avoid large excess |
| Reaction Time | 6-8 hours | Longer time = completion | Monitor by TLC |
The purification and characterization of 3-bromo-1-methyl-1H-pyrrole-2,5-dione require specialized techniques due to the compound's reactivity and the potential presence of brominated impurities. Proper purification is essential to obtain material suitable for further synthetic transformations or biological evaluation.
Flash column chromatography represents the most widely used purification method for this compound. The typical procedure involves the use of silica gel as the stationary phase with a petroleum ether:ethyl acetate gradient (commonly 7:3) as the mobile phase [1]. This chromatographic system effectively separates the target compound from unreacted starting materials and brominated byproducts. The purification typically achieves purity levels greater than 95%, which is suitable for most synthetic applications.
Recrystallization provides an alternative purification method that can achieve higher purity levels. The compound can be recrystallized from benzene-petroleum ether mixtures to obtain material with purity greater than 98% [1]. This method is particularly useful for analytical samples or when high purity is required for biological testing. However, recrystallization requires the identification of suitable solvent systems and may not be applicable to all synthetic intermediates.
Preparative high-performance liquid chromatography offers the highest resolution purification method, capable of achieving purity levels exceeding 99%. This technique utilizes reverse-phase C18 columns with optimized mobile phase gradients to separate closely related compounds [8]. While expensive, preparative HPLC is invaluable for the purification of complex mixtures or when extremely high purity is required.
Structural characterization of 3-bromo-1-methyl-1H-pyrrole-2,5-dione relies on a combination of spectroscopic techniques. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides characteristic signals at δ 6.90 (s, 1H, C=CH) and δ 3.09 (s, 3H, N-CH₃), confirming the presence of the vinyl proton and N-methyl group [1]. Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals signals at δ 168.6 (C=O), δ 131.9 (C=CH), and δ 24.7 (N-CH₃), providing detailed information about the carbon framework [1].
Mass spectrometry confirms the molecular weight with the molecular ion peak appearing at m/z 189.95 for the ⁷⁹Br isotope. High-resolution mass spectrometry provides exact mass measurements that can distinguish between closely related compounds and confirm molecular formulas [1].
Infrared spectroscopy identifies characteristic functional groups with the carbonyl stretch appearing at 1708 cm⁻¹ and the alkene C-H stretch at 3106 cm⁻¹. These spectral features are diagnostic for the pyrrole-2,5-dione structure and confirm successful synthesis [1].
X-ray crystallography, when crystals are available, provides complete structural information including bond lengths, angles, and molecular geometry. This technique confirms the planar configuration of the pyrrole ring and the spatial arrangement of substituents .
Table 4 summarizes the characterization techniques and their key features:
| Technique | Key Signals | Purpose | Advantages | Limitations |
|---|---|---|---|---|
| ¹H NMR Spectroscopy | δ 6.90 (s, 1H, C=CH), 3.09 (s, 3H, N-CH₃) | Structure confirmation | Rapid analysis | Requires deuterated solvents |
| ¹³C NMR Spectroscopy | δ 168.6 (C=O), 131.9 (C=CH), 24.7 (N-CH₃) | Backbone characterization | Detailed structural info | Longer acquisition time |
| Mass Spectrometry | M⁺ at m/z 189.95 (⁷⁹Br) | Molecular weight confirmation | High accuracy | Fragmentation patterns |
| IR Spectroscopy | ν 1708 cm⁻¹ (C=O), 3106 cm⁻¹ (C-H) | Functional group identification | Simple sample prep | Overlapping peaks possible |
| X-ray Crystallography | Planar pyrrole ring configuration | Molecular geometry | Complete structural data | Requires crystals |
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